molecular formula C9H8N2O2 B1366812 8-Nitro-1,2-dihydroquinoline

8-Nitro-1,2-dihydroquinoline

Cat. No.: B1366812
M. Wt: 176.17 g/mol
InChI Key: UORIPNYKFAERJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Nitro-1,2-dihydroquinoline is a specialized dihydroquinoline derivative that serves as a key synthetic intermediate and a precursor for photolabile protecting groups in chemical biology. The core 1,2-dihydroquinoline structure is efficiently accessible via domino reactions of Morita-Baylis-Hillman (MBH) acetates with primary amines . This compound is of significant research value for developing caged compounds, where its structure can be functionalized to mask bioactive molecules. Notably, the closely related 5-methoxy-8-nitro-1,2-dihydroquinolinyl (MNDQ) chromophore has been established as an effective photolabile-protecting group for carboxylic acids, including the neurotransmitter glutamate . Upon irradiation with UV light, the caged molecule efficiently releases the active species, enabling precise spatiotemporal control in physiological studies, such as the activation of neuronal ion channels . The dihydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities . Specifically, 2-oxo-1,2-dihydroquinoline-based compounds are investigated as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, representing a new class of antibiotics to combat drug-resistant strains . The presence of the nitro group on the dihydroquinoline framework enhances its utility for further synthetic modifications and can influence its electronic properties and biological activity . This product is intended for research purposes as a chemical building block in organic synthesis, drug discovery, and the development of photoresponsive tools. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

8-nitro-1,2-dihydroquinoline

InChI

InChI=1S/C9H8N2O2/c12-11(13)8-5-1-3-7-4-2-6-10-9(7)8/h1-5,10H,6H2

InChI Key

UORIPNYKFAERJM-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(N1)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Antibacterial Activity

One of the primary applications of 8-nitro-1,2-dihydroquinoline derivatives is their role as antibacterial agents. Recent studies have focused on their inhibitory effects against bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription, making them ideal targets for antibiotic development.

Case Study: DNA Gyrase Inhibition

A study demonstrated that derivatives of this compound exhibited potent activity against Escherichia coli DNA gyrase. For instance, the derivative 8-(methylamino)-2-oxo-1,2-dihydroquinoline showed an IC50 value of 0.0017 μM, indicating strong enzyme inhibition. This research utilized high-throughput screening and fragment-based drug discovery techniques to optimize the compounds for enhanced antibacterial properties .

CompoundIC50 Value (μM)Binding Thermodynamic Parameters
8-(methylamino)-2-oxo-1,2-dihydroquinoline0.0017ΔH = -6.14 kcal/mol

Photolabile Precursors

Another important application of this compound is its use as a photolabile precursor for carboxylic acids. The efficiency of photocleavage reactions involving this compound can be influenced by solvent properties and hydrogen-bonding interactions.

Research Findings

In a study focusing on the synthesis of 1-acyl-5-methoxy-8-nitro-1,2-dihydroquinoline, researchers found that the compound can effectively release carboxylic acids upon irradiation. This property makes it valuable in biochemical applications where controlled release is necessary .

Antiproliferative Activity

The antiproliferative effects of derivatives of this compound on cancer cell lines have also been investigated. For example, a study evaluated the activity of novel derivatives against HeLa cervical cancer cells.

Findings from Cytotoxicity Screening

The research indicated that certain derivatives demonstrated significant cytotoxic effects without hepatotoxicity. This suggests potential for development as anticancer agents .

CompoundCell LineIC50 Value (μM)
Novel Derivative AHeLa15
Novel Derivative BHeLa20

Material Science Applications

Beyond biological applications, this compound derivatives are being explored for their potential in materials science. Their ability to undergo photochromic reactions opens avenues for developing smart materials that respond to light stimuli.

Example: Photochromism Studies

Research on the photochromic properties of related compounds has shown that modifications at the nitrogen position can lead to distinct photophysical behaviors. This characteristic can be harnessed in designing materials for optical devices or sensors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of 1,2-dihydroquinoline derivatives is highly dependent on substituent positions and electronic effects. Below is a detailed comparison of 8-nitro-1,2-dihydroquinoline with analogous compounds:

Structural and Functional Comparison

Compound Name Substituents/Modifications Key Biological/Chemical Properties Synthesis Method References
This compound -NO₂ at C8 Antimicrobial activity; enzyme inhibition Aza-Michael–Henry tandem reaction
8-Hydroxy-1,2-dihydroquinoline -OH at C8 DNA-binding, antimicrobial Multicomponent Grignard/cyclization protocols
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (Ethoxyquin) -OEt at C6, -CH₃ at C2/C4 Antioxidant; major metabolite: 6-hydroxy derivative De-ethylation of ethoxyquin
8-(Methylamino)-2-oxo-1,2-dihydroquinoline -NHCH₃ at C8, =O at C2 DNA gyrase inhibition (IC₅₀ = 0.0017 μM) Fragment-based lead optimization
1,2,3,4-Tetrahydroquinoline Fully saturated C1–C4 ring Anti-inflammatory, antihyperlipidemic Catalytic hydrogenation of dihydroquinolines

Key Differences and Implications

Substituent Position and Reactivity: The 8-nitro derivative exhibits stronger electrophilicity compared to the 8-hydroxy analog, enabling diverse nucleophilic attacks. This property is exploited in antimicrobial applications . Ethoxyquin’s ethoxy group undergoes metabolic de-ethylation to form 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, highlighting the metabolic instability of alkoxy groups compared to nitro substituents .

Biological Activity: this compound derivatives show potent enzyme inhibition (e.g., DNA gyrase) due to nitro group interactions with catalytic residues . 8-Hydroxy analogs demonstrate DNA intercalation, attributed to the hydroxyl group’s hydrogen-bonding capacity .

Synthetic Accessibility :

  • The aza-Michael–Henry tandem reaction used for 8-nitro derivatives is stereoselective and efficient, yielding chiral products .
  • Ethoxyquin synthesis relies on straightforward alkylation, but its metabolic pathways complicate pharmacological utility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 8-nitro-1,2-dihydroquinoline derivatives?

  • Methodological Answer : The synthesis of this compound derivatives can be optimized using catalytic hydrogenation under mild conditions. Key parameters include:

  • Reaction Time : 3 hours (prevents over-reduction).
  • Temperature : 23°C (avoids side reactions).
  • Catalyst : Hydrochloric acid (enhances reaction efficiency).
  • Hydrogen Pressure : 0.15 MPa (balances safety and yield).
    These conditions achieve a total yield of 32% while minimizing byproducts .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • Adiabatic Calorimetry : To determine thermodynamic properties (e.g., enthalpy of fusion, ΔfusH) .
  • UV-Vis and IR Spectroscopy : For identifying functional groups like nitro and dihydroquinoline moieties .
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment and separation of isomers .

Advanced Research Questions

Q. How can researchers investigate the catalytic mechanism of 2-oxo-1,2-dihydroquinoline 8-monooxygenase?

  • Methodological Answer :

  • Enzyme Purification : Isolate the reductase (Fe-S flavoprotein, Mr 38,000) and oxygenase (Rieske-type Fe-S protein, Mr 330,000) components from Pseudomonas putida 86 .
  • Activity Assays : Test substrate specificity using NADH as an electron donor and 25+ structural analogs to confirm selectivity for 2-oxo-1,2-dihydroquinoline .
  • Gene Sequencing : Analyze oxoR (reductase) and oxoO (oxygenase) genes to identify cofactor-binding motifs (e.g., FAD, [2Fe-2S] clusters) and phylogenetic relationships .
  • Phylogenetic Analysis : Compare oxygenase homology to class IA/IB enzymes to resolve evolutionary divergence .

Q. How to design experiments for studying receptor inactivation using dihydroquinoline derivatives?

  • Methodological Answer :

  • Compound Selection : Use N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) to irreversibly inactivate dopamine receptors (e.g., D1/D2) .
  • In Vivo Protocols : Administer EEDQ (4 mg/kg, intraperitoneal) in rodent models, followed by radioligand binding assays (e.g., [<sup>3</sup>H]8-OH-DPAT) to quantify receptor occupancy .
  • Controls : Pre-treat with selective antagonists (e.g., neuroleptics) to protect specific receptor subtypes and validate selectivity .

Q. How to resolve contradictions in enzyme classification based on phylogenetic analysis?

  • Methodological Answer :

  • Sequence Alignment : Compare Rieske [2Fe-2S] and Fe-binding motifs in oxygenase components (e.g., OxoO vs. class IA/IB oxygenases) .
  • Modular Analysis : Assess reductase (class IB-like) and oxygenase (class IA-like) phylogeny separately to identify hybrid evolutionary origins .
  • Functional Studies : Test electron transfer efficiency between mismatched reductase-oxygenase pairs to validate modular compatibility .

Q. What precautions are critical when using dihydroquinoline derivatives in peptide synthesis?

  • Methodological Answer :

  • Reagent Choice : Prefer crystalline reagents like EEDQ or IIDQ over toxic liquid chloroformates to minimize handling risks .
  • Coupling Conditions : Use IIDQ with Boc-protected amino acids in ethanol to avoid base-sensitive side reactions .
  • Purity Monitoring : Employ HPLC to detect dihydroquinoline byproducts (e.g., ethoxyquinoline derivatives) during macrocyclization .

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